4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride
Description
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride is a synthetic organic compound featuring a benzoic acid core substituted with a trifluoromethyl group at position 3 and a (4-ethylpiperazin-1-yl)methyl group at position 4. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. This compound is structurally related to kinase inhibitors and receptor modulators, where the trifluoromethyl group improves metabolic stability and lipophilicity, while the ethylpiperazine moiety may optimize pharmacokinetics .
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2.ClH/c1-2-19-5-7-20(8-6-19)10-12-4-3-11(14(21)22)9-13(12)15(16,17)18;/h3-4,9H,2,5-8,10H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQGEIMVQREGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: Methyl Ester Formation
The synthesis begins with the preparation of methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate (CAS 896160-79-5), a critical precursor. This step typically employs a nucleophilic substitution reaction between 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid methyl ester and 4-ethylpiperazine in anhydrous dimethylformamide (DMF) at 60–80°C. The reaction mechanism proceeds via SN2 displacement, facilitated by the polar aprotic solvent:
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 70°C |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1), yielding a colorless oil.
Ester Hydrolysis to Carboxylic Acid
The methyl ester intermediate undergoes alkaline hydrolysis using aqueous sodium hydroxide (2M) in tetrahydrofuran (THF) at reflux to yield the free benzoic acid:
Optimized Hydrolysis Parameters:
| Parameter | Value |
|---|---|
| NaOH Concentration | 2M |
| Solvent | THF/HO (3:1) |
| Temperature | 80°C |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
The product is isolated by acidification with HCl (1M) to pH 2–3, followed by vacuum filtration.
Hydrochloride Salt Formation
The free acid is converted to its hydrochloride salt by dissolving in ethanol and treating with concentrated HCl (37%) at 0–5°C. The precipitate is washed with cold diethyl ether and dried under vacuum:
Salt Precipitation Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| HCl Volume | 1.2 equivalents |
| Temperature | 0–5°C |
| Purity | >98% (HPLC) |
Purification and Analytical Characterization
Chromatographic Purification
Silica gel flash chromatography remains the standard for intermediate purification. For the final hydrochloride, recrystallization from ethanol/water (4:1) enhances purity.
Chromatography Conditions:
| Compound | Eluent System | R Value |
|---|---|---|
| Methyl Ester | Ethyl Acetate/Hexanes (1:1) | 0.45 |
| Free Acid | DCM/Methanol (95:5) | 0.32 |
Chemical Reactions Analysis
Oxidation Reactions
The benzoic acid group undergoes oxidation under controlled conditions. For example:
-
Carboxylic Acid Oxidation : Reaction with potassium permanganate () in acidic conditions yields decarboxylated products or hydroxylated derivatives, depending on reaction stoichiometry.
-
Piperazine Ring Oxidation : The ethylpiperazine moiety can oxidize to form N-oxide derivatives when treated with hydrogen peroxide () or meta-chloroperbenzoic acid ().
Conditions :
| Reaction Type | Reagents/Catalysts | Temperature | Products |
|---|---|---|---|
| Benzoic Acid Oxidation | , | 80–100°C | Decarboxylated aromatic compounds |
| Piperazine N-Oxidation | , | RT–40°C | Ethylpiperazine N-oxide derivatives |
Reduction Reactions
The carboxylic acid group and aromatic ring participate in reduction reactions:
-
Carboxylic Acid Reduction : Lithium aluminum hydride () reduces the -COOH group to a primary alcohol (-CHOH).
-
Aromatic Ring Hydrogenation : Catalytic hydrogenation (, ) partially saturates the benzene ring, forming cyclohexane derivatives.
Key Data :
-
Reduction with proceeds at 0–5°C in tetrahydrofuran (THF), achieving >85% yield.
-
Hydrogenation requires 50–60 psi pressure and 12–24 hours for completion.
Substitution Reactions
The ethylpiperazine group facilitates nucleophilic substitutions:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Amide Formation : The benzoic acid reacts with amines (e.g., aniline) via coupling reagents like HATU (-benzotriazole-1-yl--tetramethyluronium hexafluorophosphate) to generate amides .
Example Protocol :
text1. Dissolve 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (1 eq) in DMF. 2. Add HATU (1.2 eq), DIPEA (3 eq), and amine (1.5 eq). 3. Stir at RT for 12 hours. 4. Purify via column chromatography (Yield: 70–90%)[2][9].
Esterification and Hydrolysis
The carboxylic acid group is esterified or hydrolyzed under standard conditions:
-
Esterification : Methanol () with catalyst converts -COOH to methyl ester (-COOCH) .
-
Hydrolysis : Base-mediated saponification (e.g., ) regenerates the free acid from esters.
Kinetic Data :
| Reaction | Conditions | Half-Life | Yield |
|---|---|---|---|
| Esterification | , , reflux | 4 hours | 92% |
| Hydrolysis | 2M , 80°C | 1.5 hours | 88% |
Salt Formation and Acid-Base Reactions
The hydrochloride salt form undergoes reversible protonation:
-
Deprotonation : Treatment with weak bases (e.g., ) yields the free base .
-
Re-protonation : HCl gas in diethyl ether regenerates the hydrochloride salt .
Equilibrium Data :
Demethylation and Functional Group Interconversion
Methoxy groups (if present in derivatives) are demethylated using boron tribromide ():
Thermal and Stability Studies
The compound degrades above 200°C, forming trifluoromethylbenzene and ethylpiperazine fragments. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months .
Comparative Reactivity Table
| Reaction Type | Reagents | Key Byproducts | Yield Range |
|---|---|---|---|
| Oxidation | , | CO, HO | 60–85% |
| Reduction | , | Al salts, HO | 70–95% |
| Amide Coupling | HATU, DIPEA | Urea derivatives | 70–90% |
| Esterification | HO | 85–92% |
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
A notable study demonstrated that derivatives of this compound could inhibit cancer cell proliferation in vitro, suggesting that it may serve as a lead compound for developing new anticancer agents .
Neurological Applications
The piperazine moiety is known for its activity in modulating neurotransmitter systems, particularly in treating anxiety and depression. Research indicates that this compound could be explored for developing novel antidepressants or anxiolytics due to its structural similarity to existing pharmacological agents .
Drug Design
The unique structure of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride makes it an attractive candidate for drug design. Its ability to interact with various biological targets can be exploited to create multi-target drugs that address complex diseases such as schizophrenia or bipolar disorder.
Synthesis and Formulation
The synthesis of this compound has been optimized in several studies, focusing on enhancing yield and purity. Techniques such as microwave-assisted synthesis have been employed to reduce reaction times and improve efficiency .
Polymer Chemistry
In material sciences, the incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability and chemical resistance. Research into polymer composites containing this compound is ongoing, with applications ranging from coatings to advanced materials for electronics .
Nanotechnology
The compound's properties are being investigated for use in nanotechnology applications, particularly in creating functionalized nanoparticles that can deliver drugs more effectively within the body. The piperazine component may facilitate interactions with biological membranes, enhancing cellular uptake of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro using derivatives of the compound. |
| Study B | Neurological Effects | Potential modulation of serotonin pathways leading to antidepressant effects observed in animal models. |
| Study C | Material Properties | Enhanced thermal stability in polymer matrices when combined with trifluoromethyl groups. |
Mechanism of Action
The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethylpiperazine moiety can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs lie in substituent groups on the benzene ring, piperazine modifications, and salt forms. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Notes:
- Ethyl vs. methyl piperazine : The ethyl group in the target compound may enhance van der Waals interactions with hydrophobic protein pockets compared to methyl analogs, as seen in kinase inhibitors .
- Hydrochloride salt : Improves aqueous solubility relative to free acid forms (e.g., 185963-32-0) .
Pharmacological Implications
- Trifluoromethyl Group : Enhances metabolic stability and binding affinity in drug-receptor interactions, as seen in FDA-approved drugs (e.g., Celecoxib) .
- Ethylpiperazine : Compared to methylpiperazine analogs, the ethyl group may extend half-life by reducing hepatic metabolism, a critical factor in CNS-targeting drugs .
- Hydrochloride Salt: Ideal for intravenous formulations due to improved solubility, contrasting with free acid forms used in prodrugs .
Biological Activity
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride, commonly referred to as a piperazine derivative, exhibits significant biological activities that make it a subject of interest in pharmaceutical research. This compound is known for its potential applications in treating various conditions, including cancer and neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20F3N3
- Molecular Weight : 287.32 g/mol
- CAS Number : 630125-91-6
Piperazine derivatives, including this compound, often act on multiple biological targets. Recent studies suggest that they may inhibit key enzymes and receptors involved in disease pathways:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, which is critical in treating neurodegenerative diseases .
- MCHR1 Antagonism : Research indicates that compounds similar to this benzoic acid derivative can act as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1), potentially offering therapeutic avenues for obesity and metabolic disorders .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study conducted on mouse splenocytes demonstrated that piperazine derivatives could rescue immune cells from apoptosis when exposed to recombinant PD-1/PD-L1 interactions, indicating a potential role in enhancing immune responses against tumors .
- Anti-obesity Potential : In a diet-induced obesity model using F344 rats, compounds with similar structures exhibited significant weight loss effects while maintaining a favorable safety profile, suggesting their utility in obesity management .
Q & A
Q. What synthetic routes are commonly employed to prepare 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid hydrochloride, and how is the yield optimized?
The synthesis typically involves coupling a benzoic acid derivative with a piperazine moiety. A two-step procedure is often used:
Mannich Reaction : The trifluoromethyl-substituted benzoic acid is reacted with 4-ethylpiperazine and formaldehyde in methanol to introduce the piperazinylmethyl group.
Hydrochloride Salt Formation : The free base is treated with dry HCl in diethyl ether to yield the hydrochloride salt.
Yield optimization (e.g., 76% reported in one protocol) relies on controlling reaction temperature (20–25°C), stoichiometric ratios (1:1.2 acid-to-piperazine), and purification via flash chromatography with gradients of ethyl acetate in hexane .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- NMR Spectroscopy : and NMR confirm the piperazine methyl linkage (δ ~3.50 ppm for –CH–N) and trifluoromethyl group (δ ~125.92 ppm, ).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 488.6 [M+H] for related derivatives).
- HPLC : Assesses purity (>95% by area normalization). For hydrochloride salts, elemental analysis (C, H, N) and melting point determination (e.g., 160°C for dihydrochloride derivatives) are essential .
Q. What solvent systems and purification methods are effective for isolating the hydrochloride salt?
- Solubility : The free base is soluble in dichloromethane (CHCl) and methanol, while the hydrochloride salt precipitates in ether.
- Purification : Flash chromatography on silica gel with ethyl acetate/hexane gradients (10–50%) removes unreacted starting materials. Final trituration with diethyl ether ensures high purity (>98%) .
Advanced Research Questions
Q. How does structural modification of the piperazine or trifluoromethyl group influence in vitro biological activity, particularly in kinase inhibition?
Replacing the ethyl group on piperazine with bulkier substituents (e.g., isopropyl) or altering the trifluoromethyl position can drastically affect binding to kinase ATP pockets. For example:
- Piperazine Modifications : Ethyl groups enhance solubility, while methyl groups reduce steric hindrance, improving IC values against B-RAFV600E/C-RAF kinases.
- Trifluoromethyl Position : Meta-substitution (as in this compound) enhances hydrophobic interactions compared to para-substituted analogs. Activity is validated via kinase assays and cell viability studies (e.g., IC < 1 μM in melanoma lines) .
Q. What strategies resolve contradictions in solubility data between the free base and hydrochloride salt?
- pH-Dependent Solubility : The free base shows poor aqueous solubility (logP ~3.2), while the hydrochloride salt improves solubility in polar solvents (e.g., water, PBS pH 4.5).
- Counterion Screening : Alternative salts (e.g., mesylate) may enhance solubility but require comparative stability testing. Data discrepancies often arise from crystallization solvents (e.g., EtO vs. MeOH) .
Q. How are impurities and degradation products analyzed, and what regulatory thresholds apply?
- Impurity Profiling : LC-MS identifies common impurities like unreacted 3-(trifluoromethyl)benzoic acid (RT ~8.2 min) or N-ethylpiperazine adducts.
- Thresholds : ICH guidelines require reporting impurities ≥0.10% (w/w). For hydrochloride salts, residual solvents (e.g., CHCl) must comply with ICH Q3C limits (<600 ppm) .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Metabolic Stability : Liver microsomes (human/rat) assess CYP450-mediated degradation (e.g., t > 2 hr indicates favorable stability).
- Permeability : Caco-2 cell monolayers predict intestinal absorption (P > 1 × 10 cm/s).
- Plasma Protein Binding : Equilibrium dialysis reveals >90% binding, necessitating dose adjustments in vivo .
Methodological Challenges
Q. How are crystallinity and polymorphism addressed during formulation development?
- Polymorph Screening : Solvent-drop grinding (e.g., ethanol/water) identifies stable crystalline forms.
- DSC/TGA : Differential scanning calorimetry confirms melting points and hydrate formation (e.g., endotherm at ~160°C for anhydrous form).
- XRPD : X-ray powder diffraction distinguishes polymorphs (e.g., characteristic peaks at 2θ = 12.5°, 18.7°) .
Q. What computational tools predict the compound’s interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
